molecular formula C9H16BrN B1282249 9-Bromononanenitrile CAS No. 54863-45-5

9-Bromononanenitrile

Cat. No.: B1282249
CAS No.: 54863-45-5
M. Wt: 218.13 g/mol
InChI Key: RIEZEFLNVYCDLU-UHFFFAOYSA-N
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Description

9-Bromononanenitrile is an organic compound with the molecular formula C₉H₁₆BrN and a molecular weight of 218.13 g/mol It is a nitrile derivative, characterized by the presence of a bromine atom attached to a nonane chain

Preparation Methods

Synthetic Routes and Reaction Conditions

9-Bromononanenitrile can be synthesized through several methods. One common synthetic route involves the bromination of nonanenitrile. The reaction typically requires a brominating agent such as bromine (Br₂) or N-bromosuccinimide (NBS) in the presence of a suitable solvent like carbon tetrachloride (CCl₄) or dichloromethane (CH₂Cl₂). The reaction is usually carried out under reflux conditions to ensure complete bromination .

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations can optimize the production process. Additionally, purification steps such as distillation or recrystallization are employed to obtain high-purity this compound .

Chemical Reactions Analysis

Types of Reactions

9-Bromononanenitrile undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

    Substitution: Alcohols or amines, depending on the nucleophile used.

    Reduction: Primary amines.

    Oxidation: Carboxylic acids.

Mechanism of Action

The mechanism of action of 9-Bromononanenitrile depends on its specific application. In biological systems, it may interact with enzymes or receptors, leading to inhibition or activation of specific biochemical pathways. The bromine atom and nitrile group play crucial roles in its reactivity and binding affinity to molecular targets .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

9-Bromononanenitrile is unique due to its specific chain length and the presence of both a bromine atom and a nitrile group. This combination imparts distinct chemical properties, making it valuable for targeted applications in synthesis and research .

Properties

IUPAC Name

9-bromononanenitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H16BrN/c10-8-6-4-2-1-3-5-7-9-11/h1-8H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RIEZEFLNVYCDLU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(CCCCBr)CCCC#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H16BrN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20518677
Record name 9-Bromononanenitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20518677
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

218.13 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

54863-45-5
Record name 9-Bromononanenitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20518677
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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